molecular formula C28H28N4O4 B2833563 7-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 958583-74-9

7-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione

Cat. No. B2833563
CAS RN: 958583-74-9
M. Wt: 484.556
InChI Key: QPVQXEDHJNJKFX-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)piperazine is a compound that can be used to functionalize pyrazolylvinyl ketones via Aza-Michael addition reaction . It can also be used to prepare cyclic amine substituted Tröger′s base derivatives and functionalized bis (mercaptoimidazolyl)borates by reacting with the activated ester, [(1-methyl-2-mercaptoimidazol-5-yl)carbonyl]succinimide .


Synthesis Analysis

The synthesis of 1-(2-Methoxyphenyl)piperazine involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt .


Molecular Structure Analysis

The molecular weight of 1-(2-Methoxyphenyl)piperazine is 192.26 . Its empirical formula is C11H16N2O .


Chemical Reactions Analysis

1-(2-Methoxyphenyl)piperazine can be used to functionalize pyrazolylvinyl ketones via Aza-Michael addition reaction . It can also be used to prepare cyclic amine substituted Tröger′s base derivatives and functionalized bis (mercaptoimidazolyl)borates by reacting with the activated ester, [(1-methyl-2-mercaptoimidazol-5-yl)carbonyl]succinimide .


Physical And Chemical Properties Analysis

1-(2-Methoxyphenyl)piperazine has a refractive index of 1.575 (lit.), a boiling point of 130-133 °C/0.1 mmHg (lit.), a melting point of 35-40 °C (lit.), and a density of 1.095 g/mL at 25 °C (lit.) .

Scientific Research Applications

Fluorescent Ligands for Receptor Visualization

A series of 1-(2-methoxyphenyl)piperazine derivatives, containing an environment-sensitive fluorescent moiety, displayed high 5-HT(1A) receptor affinity and good fluorescence properties. One compound combined very high receptor affinity with significant fluorescence emission, making it valuable for visualizing 5-HT(1A) receptors overexpressed in cells via fluorescence microscopy (Lacivita et al., 2009).

Heterocyclic Compound Synthesis for Anti-inflammatory and Analgesic Agents

Novel heterocyclic compounds derived from visnaginone and khellinone have shown significant COX-1/COX-2 inhibitory activities, along with analgesic and anti-inflammatory properties. These compounds, including various tetrahydro-pyrimidin-4-yl derivatives, exhibited high COX-2 selectivity and comparable effectiveness to standard drugs in reducing edema (Abu‐Hashem et al., 2020).

Antimicrobial Activities of Triazole Derivatives

Novel 1,2,4-triazole derivatives demonstrated good to moderate antimicrobial activities. These compounds, synthesized from various ester ethoxycarbonylhydrazones and primary amines, show potential as antimicrobial agents, highlighting the versatility of the core structure in pharmaceutical applications (Bektaş et al., 2007).

Luminescent Properties for Sensing Applications

Piperazine substituted naphthalimide compounds exhibited luminescent properties sensitive to the environment, making them suitable for use as pH probes. These compounds' fluorescence quantum yields and life data support their application in sensing and imaging technologies (Gan et al., 2003).

Synthesis of Piperazine Derivatives for Receptor Ligands

Synthesis of piperazine derivatives containing 1,4-benzoxazin-3(4H)-one and related compounds demonstrated distinct affinity for 5-HT1A and/or 5-HT2A receptors. These compounds offer insights into the structural features that favor binding to specific receptor subtypes, contributing to the development of psychotropic substances (Mokrosz et al., 1998).

properties

IUPAC Name

7-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-3-(2-phenylethyl)-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N4O4/c1-36-25-10-6-5-9-24(25)30-15-17-31(18-16-30)26(33)21-11-12-22-23(19-21)29-28(35)32(27(22)34)14-13-20-7-3-2-4-8-20/h2-10,21-23H,11-19H2,1H3,(H,29,35)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRLJSRJOXPOUAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3CCC4C(C3)NC(=O)N(C4=O)CCC5=CC=CC=C5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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